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Compound of Interest

Ethyl 2-amino-5-
Compound Name: ]
isopropoxybenzoate

cat. No.: B7866071

A comprehensive review of recent in silico studies showcasing the potential of aminobenzoate
derivatives in drug discovery, with a focus on their interactions with key biological targets
implicated in cancer, bacterial infections, and neurological disorders.

This guide provides a comparative analysis of molecular docking studies performed on various
aminobenzoate analogs. The objective is to offer researchers, scientists, and drug
development professionals a clear overview of the binding affinities and interaction patterns of
these compounds with different protein targets. The data presented is compiled from recent
peer-reviewed publications and is intended to facilitate the rational design of more potent and
selective aminobenzoate-based therapeutic agents.

Comparative Docking Performance of
Aminobenzoate Analogs

The following table summarizes the quantitative data from various docking studies, highlighting
the binding energies and inhibitory concentrations of different aminobenzoate derivatives
against their respective biological targets.
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Experimental Protocols

The methodologies employed in the cited docking studies are crucial for interpreting the

results. Below are detailed protocols from the selected research.

Molecular Docking of 2-Aminobenzothiazole Derivatives
against PI3Ky
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Sixteen novel 2-aminobenzothiazole compounds were designed and assessed for their
potential interactions within the adenosine triphosphate (ATP) binding domain of the PI3Ky
enzyme (PDB code: 7JWE).[1][10] The synthesis of these compounds was achieved through
nucleophilic substitution or solvent-free fusion.[1] The final products were characterized using
GC-MS, 1H-NMR, 13C-NMR, and ATR FT-IR.[1] The anticancer activities were evaluated on
A549 (lung cancer) and MCF-7 (breast cancer) cell lines.[1][2]

Molecular Docking of Isatin-Aminobenzoic Acid Hybrids
against B. subtilis Histidine Kinase/Walk

In this study, a series of isatin-aminobenzoic acid hybrids were synthesized and evaluated for
their antibacterial activity. Molecular docking was performed to understand the binding mode of
these compounds within the catalytic domain of the histidine kinase enzyme of B. subtilis.[5]
The docking strategy was validated by redocking the ATP structure, which resulted in an RMSD
value of 0.635 A.[5] The binding free energy of the most active compound (2a) was calculated
using molecular mechanics/generalized born surface area (MM/GBSA) scoring.[5]

Molecular Docking of Aminobenzoic Acid Derivatives
against Cholinesterases

A series of 2-, 3-, and 4-aminobenzoic acid derivatives were synthesized and screened for their
inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6]
Molecular docking studies were conducted to elucidate the putative binding modes of these
compounds.[6] The study identified compound 5b as a potent inhibitor of AChE and compound
2c as a potent inhibitor of BChE, with the docking results supporting the experimental enzyme
inhibition data.[6]

Visualizing Molecular Interactions and Pathways

To provide a clearer understanding of the biological context and the computational workflow,
the following diagrams have been generated using Graphviz.
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Caption: PI3K Signaling Pathway and Inhibition by Aminobenzoate Analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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